N-(2-Butoxybenzyl)-4-isobutoxyaniline

Description

Nomenclature and Chemical Identity

This compound is officially designated under the Chemical Abstracts Service registry number 1040688-08-1, providing it with a unique identifier within the global chemical database system. The compound's molecular formula is established as C₂₁H₂₉NO₂, with a corresponding molecular weight of 327.47 grams per mole. The systematic nomenclature reflects the compound's structural complexity, indicating the presence of a butoxy group attached to the benzyl moiety at the ortho position, while an isobutoxy substituent occupies the para position of the aniline ring.

The compound's structural designation follows standard organic chemistry naming conventions, where the primary aniline core serves as the base structure. The N-(2-butoxybenzyl) portion indicates that a benzyl group bearing a butoxy substituent at the 2-position is attached to the nitrogen atom of the aniline. Simultaneously, the 4-isobutoxy designation specifies that an isobutoxy group is positioned at the para location of the aniline ring. This nomenclature system ensures precise identification and distinguishes this compound from its numerous structural analogs.

The molecular identifier MFCD10687902 serves as an additional reference point within chemical databases, facilitating accurate cataloging and retrieval of information regarding this specific compound. This systematic approach to chemical identification ensures that researchers worldwide can accurately reference and study the same molecular entity without ambiguity.

Historical Context and Discovery

The historical development of this compound emerges from the broader context of aniline derivative research that has been ongoing for several decades. While specific documentation regarding the exact discovery date and original synthesis of this particular compound remains limited in the available literature, the compound appears to be part of a systematic exploration of substituted anilines that gained momentum in organic chemistry research during the late twentieth and early twenty-first centuries.

The creation of this compound likely resulted from methodical structure-activity relationship studies, where researchers sought to understand how different alkoxy substituents influence the chemical and physical properties of aniline derivatives. The specific combination of butoxy and isobutoxy groups suggests deliberate synthetic design aimed at achieving particular molecular characteristics that could not be obtained through simpler substitution patterns.

The development of synthetic methodologies for creating such complex aniline derivatives has been facilitated by advances in organic synthesis techniques, particularly those involving reductive amination and coupling reactions. These synthetic approaches have enabled chemists to construct increasingly sophisticated molecular architectures, of which this compound represents a notable example.

Motivation for Academic Research

The academic interest in this compound stems from several compelling factors that make this compound particularly valuable for scientific investigation. The molecule's unique structural features, combining both electronic and steric effects through its dual alkoxy substituents, provide researchers with an excellent model system for understanding structure-property relationships in substituted anilines.

One significant motivation for studying this compound lies in its potential applications within medicinal chemistry research. Aniline derivatives have historically served as important scaffolds in pharmaceutical development, and the specific substitution pattern present in this compound may offer unique biological activities or serve as a lead compound for drug discovery efforts. The combination of the benzyl linkage with the dual alkoxy substituents creates a molecular framework that could interact with biological targets in distinctive ways.

The compound also represents an important subject for synthetic methodology development. The successful preparation of this compound requires sophisticated synthetic strategies, making it an attractive target for chemists developing new synthetic methods or improving existing ones. The multi-step synthesis needed to construct this molecule provides opportunities for methodological innovation and optimization.

Furthermore, the compound's structural complexity makes it an excellent candidate for advanced analytical studies. Researchers can utilize various spectroscopic and characterization techniques to understand the compound's behavior, conformational preferences, and reactivity patterns, contributing to the broader understanding of substituted aniline chemistry.

Overview of Research Scope and Objectives

The research scope surrounding this compound encompasses multiple interconnected areas of investigation, each contributing to a comprehensive understanding of this complex molecule. Primary research objectives focus on elucidating the compound's fundamental chemical properties, including its synthesis, characterization, and reactivity patterns.

Synthetic chemistry research aims to develop efficient and scalable methods for preparing this compound, potentially involving optimization of existing synthetic routes or development of entirely new approaches. Such studies often investigate various reaction conditions, catalysts, and reagents to maximize yield and minimize synthetic complexity. The multi-step nature of the synthesis presents opportunities for methodological innovation, particularly in areas such as reductive amination and alkylation chemistry.

Structural characterization studies represent another crucial research domain, employing advanced analytical techniques to fully understand the compound's molecular architecture. These investigations typically utilize nuclear magnetic resonance spectroscopy, mass spectrometry, and other analytical methods to confirm structural assignments and investigate conformational behavior. Such studies provide essential foundational knowledge that supports all subsequent research efforts.

The exploration of structure-activity relationships constitutes a significant research objective, particularly in understanding how the specific arrangement of functional groups influences the compound's chemical and physical properties. Comparative studies with related aniline derivatives help establish the unique characteristics imparted by the particular substitution pattern present in this compound.

Potential applications research seeks to identify practical uses for this compound across various fields, including materials science, catalysis, and pharmaceutical chemistry. Such investigations may explore the compound's behavior as a building block for more complex structures, its potential as a ligand in coordination chemistry, or its biological activity profiles.

Structure

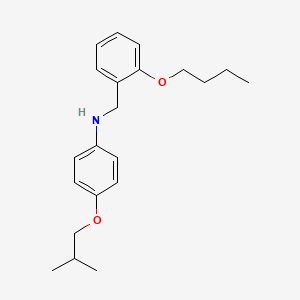

2D Structure

Properties

IUPAC Name |

N-[(2-butoxyphenyl)methyl]-4-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-4-5-14-23-21-9-7-6-8-18(21)15-22-19-10-12-20(13-11-19)24-16-17(2)3/h6-13,17,22H,4-5,14-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDFIYBXFCWZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butoxybenzyl)-4-isobutoxyaniline typically involves the reaction of 2-butoxybenzyl chloride with 4-isobutoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butoxybenzyl)-4-isobutoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or isobutoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Cancer Research: N-(2-Butoxybenzyl)-4-isobutoxyaniline has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. By inhibiting EGFR signaling pathways, this compound may reduce cancer cell growth and promote apoptosis in malignant cells.

- Therapeutic Potential: Ongoing studies are exploring its potential as a therapeutic agent in oncology due to its mechanism of action against cancer cells. It is being investigated for use in targeted therapies that aim to inhibit specific molecular pathways involved in tumor growth.

-

Biochemical Studies

- Protein Interaction Studies: The compound is utilized in interaction studies to understand its biological implications, particularly how it interacts with proteins or enzymes that influence cellular processes. Techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) are employed to quantify these interactions, providing insights into its efficacy as a therapeutic agent.

- Antimicrobial Activity: Preliminary studies have demonstrated antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibacterial agents.

-

Material Science

- Organic Electronics: Due to its unique structure and properties, this compound is being explored as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics. Its ability to facilitate charge transport makes it a candidate for improving the efficiency of electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-Butoxybenzyl)-4-isobutoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(2-Butoxybenzyl)-3-(4-morpholinyl)-1-propanamine

- N-(2-Butoxybenzyl)ethanamine

- N-(2-Butoxybenzyl)-2-propanamine

Uniqueness

N-(2-Butoxybenzyl)-4-isobutoxyaniline is unique due to the presence of both butoxy and isobutoxy groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other similar compounds.

Biological Activity

N-(2-Butoxybenzyl)-4-isobutoxyaniline is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure, including an aniline moiety substituted with both butoxy and isobutoxy groups, which contribute to its solubility and reactivity in various chemical environments. Its molecular formula is C21H29NO2, with a molecular weight of approximately 327.46 g/mol .

Synthesis and Structural Characteristics

The synthesis of this compound can be approached through various methods, including the reaction of 4-isobutoxyaniline with 2-butoxybenzyl chloride under basic conditions. The resulting compound exhibits unique physicochemical properties due to the presence of the alkoxy substituents, which enhance its lipophilicity and influence its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally similar to this compound. For example, related aniline derivatives have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds with similar structures exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across different cancer types, including non-small lung cancer and ovarian cancer .

| Cancer Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung) | 1.7 |

| OVCAR-4 (Ovarian) | 25.9 |

| PC-3 (Prostate) | 28.7 |

These findings suggest that this compound may possess similar antitumor properties, warranting further investigation.

Antiviral Activity

The antiviral activity of related compounds has also been explored, particularly in the context of viral infections such as H5N1 and COVID-19. Some derivatives have demonstrated effective inhibition of viral growth with low cytotoxicity levels. For instance, compounds with increased lipophilicity showed enhanced antiviral activity, indicating that structural modifications can significantly impact efficacy .

The mechanisms underlying the biological activities of this compound are likely multifactorial. Compounds with similar structures have been reported to interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to apoptosis in cancer cells . This mechanism highlights the potential for this compound to be developed as a therapeutic agent in oncology.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of compounds related to this compound:

- Cytotoxicity in Melanoma : A study assessed the cytotoxic effects of various aniline derivatives on B16-F10 melanoma cells, revealing IC50 values that indicate significant inhibitory activity against these cells.

- Antimicrobial Properties : Another investigation focused on the antimicrobial properties of related compounds against bacterial strains like Staphylococcus aureus, demonstrating effective inhibition at low concentrations.

- Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds suggests favorable absorption and distribution characteristics, which may enhance their therapeutic potential in clinical settings.

Q & A

Q. What are the optimal synthetic routes and critical characterization methods for N-(2-Butoxybenzyl)-4-isobutoxyaniline?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or reductive amination, leveraging precursors like 2-butoxybenzyl chloride and 4-isobutoxyaniline. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is essential. Characterization requires 1H/13C NMR to confirm substituent integration and coupling constants, HRMS for molecular ion validation (e.g., [M+H]+ or [M+Na]+), and melting point analysis to assess purity. For example, analogous nitrosoaniline derivatives in literature achieved 70-85% yields with HRMS deviations <2 ppm .

Q. Which spectroscopic techniques are most reliable for validating the structure of This compound?

- Methodological Answer :

- 1H NMR : Key signals include aromatic protons (δ 6.5-7.5 ppm), methine protons from the benzyl group (δ 4.0-4.5 ppm), and alkoxy chain protons (δ 1.0-1.8 ppm).

- 13C NMR : Confirm ether linkages (C-O at δ 60-70 ppm) and aromatic carbons.

- HRMS : Compare experimental [M+H]+ with theoretical mass (e.g., C21H30N2O2: 342.2307 g/mol). Discrepancies >5 ppm warrant reanalysis.

Cross-referencing with FT-IR (N-H stretch ~3400 cm⁻¹, C-O-C ~1250 cm⁻¹) enhances validation .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Methodological Answer : Prioritize solubility (e.g., in DMSO, chloroform, or ethyl acetate for reaction setups) and thermal stability (DSC/TGA to identify decomposition points). For analogs like 4-butoxyaniline derivatives, logP values (~3.5) predict moderate hydrophobicity, influencing solvent selection for kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data between NMR and MS results during structural elucidation?

- Methodological Answer :

- HRMS Isotopic Pattern Analysis : Confirm molecular formula consistency (e.g., chlorine isotopes for halogenated analogs).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates 1H-13C couplings to assign quaternary carbons.

- X-ray Crystallography : Definitive for ambiguous cases, though crystallization may require trial of solvent matrices (e.g., dichloromethane/hexane).

For example, discrepancies in nitrosoaniline derivatives were resolved via HSQC, revealing misassigned aromatic protons .

Q. How do substituent electronic/steric effects influence the synthesis yield of this compound derivatives?

- Methodological Answer : Design a substituent screening study :

- Electron-withdrawing groups (e.g., -NO2) may reduce nucleophilicity, requiring harsher conditions (e.g., elevated temps, BF3·Et2O catalysis).

- Steric hindrance (e.g., ortho-substituted benzyl groups) can lower yields; optimize via solvent polarity (e.g., DMF for better solubility).

Literature shows 10-20% yield drops for bulky substituents in similar systems .

Q. What strategies optimize reaction conditions for scaling up This compound synthesis without compromising purity?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (catalyst loading, solvent ratio, temperature) to identify robust conditions.

- In-line Monitoring : Use ReactIR or HPLC to track intermediate formation and minimize side products.

- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF.

For nitrosoanilines, 10% Pd/C in ethanol under H2 achieved >90% purity at 50 g scale .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in melting points across synthesized batches?

- Methodological Answer :

- DSC Analysis : Detect polymorphic forms or solvate formation (e.g., hydrate vs. anhydrous).

- Recrystallization Solvent Screening : Test polar (ethanol) vs. non-polar (toluene) solvents to isolate stable polymorphs.

For example, a 5°C mp variation in nitrosoaniline derivatives was traced to ethanol solvate formation, resolved by drying under high vacuum .

Experimental Design

Q. What in silico tools predict the reactivity of This compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Simulate transition states (e.g., Gaussian09 with B3LYP/6-31G*) to model nucleophilic attack barriers.

- Machine Learning : Train models on existing aryl ether reaction datasets (e.g., USPTO) to predict regioselectivity.

Studies on nitrosoanilines used DFT to rationalize meta vs. para substitution trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.